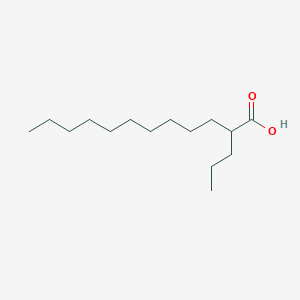

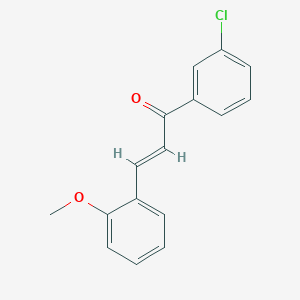

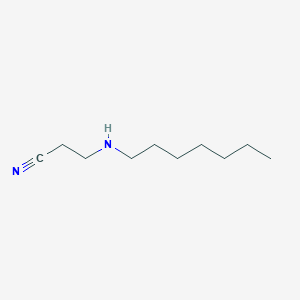

![molecular formula C11H12N2O4 B3071845 1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate CAS No. 1014404-88-6](/img/structure/B3071845.png)

1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to DMAP has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Chemical Reactions Analysis

While specific chemical reactions involving DMAP are not mentioned in the search results, related compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Functionalized Pyridines Synthesis : Research has shown that pyridines, including those derived from 1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate, can be synthesized through reactions involving heteroaromatic N-nucleophiles. These compounds have been used to generate tris-pyridinio-substituted dichloropyridines and other chloro and oxy-substituted pyridines through nucleophilic substitution reactions, highlighting their versatility in creating functionalized pyridine derivatives (Schmidt et al., 2006).

Ring Opening Reactions : The compound has been involved in studies exploring the ring-opening reactions of structurally related dioxane-diones with cyclic secondary amines, leading to the formation of cyclopentenyl derivatives. This illustrates its potential in synthesizing novel organic frameworks with specific structural features (Šafár̆ et al., 2000).

Coordination Chemistry : Studies have explored its reactivity towards forming coordination complexes with metals like copper and cobalt, resulting in the formation of 2-pyridinyl-2-oxazolines within the metal's coordination sphere. These findings are crucial for understanding the compound's role in developing metal-organic frameworks and catalytic systems (Segl et al., 1998; Segl′a & Jamnický, 1993).

Potential Applications

Material Science : Research involving the synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfinyl group highlights the compound's potential in material science, particularly in creating materials with specific electronic properties (Teague, 2008).

Catalysis : The compound's utility in synthesizing novel catalysts has been explored, with studies demonstrating its involvement in preparing complexes that facilitate various organic transformations. This underscores its significance in the development of new catalytic processes that could be applied in organic synthesis and industrial chemistry (Jameleddine et al., 2006).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target proteins like sterol 14-alpha demethylase (cyp51) and collagen prolyl-4-hydroxylase .

Mode of Action

Similar compounds have been found to interact with their targets to enable the functionalization of unactivated β-methylene c (sp3)–h bonds to forge c–o, c–n, c–c, and c–f bonds with palladium catalysts .

Biochemical Pathways

Similar compounds have been found to affect the synthesis of collagen, which is a crucial component of connective tissues .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .

Propiedades

IUPAC Name |

dimethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-16-10(14)8(11(15)17-2)7-13-9-5-3-4-6-12-9/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITWSCINVUVSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071836.png)

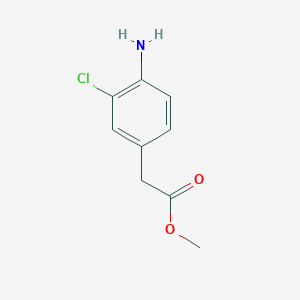

![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)